1-(Fluoromethyl)cyclopropane-1-sulfonamide
Overview
Description
1-(Fluoromethyl)cyclopropane-1-sulfonamide is an organic compound with the molecular formula C4H8FNO2S and a molecular weight of 153.18 g/mol . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a reaction with (1R,2S)-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid . This reaction is carried out in DMF at 55° C for 4 hours, followed by the addition of 1,1’-carbonyldiimidazole and 1,8-diazabicyclo .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a fluoromethyl group and a sulfonamide group attached .Scientific Research Applications
Enantioselective Synthesis
1-(Fluoromethyl)cyclopropane-1-sulfonamide plays a role in the enantioselective synthesis of cyclopropanes, particularly in the creation of fluorinated tertiary stereogenic carbon centers. This process exhibits good yields, diastereoselectivity, and excellent enantioselectivity (Shen et al., 2012).
Synthesis of Fluorinated Cyclopropanes
The compound is used in the synthesis of mono-fluorinated functionalized cyclopropanes, employing the α-fluorovinyl diphenyl sulfonium salt. This approach is efficient for generating useful three-membered rings (Hirotaki et al., 2013).
Formation of Indane Derivatives
This compound contributes to the AlCl3-promoted formal [2 + 3]-cycloaddition process. This method is unique in synthesizing functionalized Indane derivatives, providing high yields and demonstrating an unconventional mechanism (Zhu et al., 2014).
Diastereoselective Monofluorocyclopropanation
This compound is instrumental in the diastereoselective monofluorocyclopropanation process, particularly using fluoromethylsulfonium salts. This method provides access to challenging monofluorocyclopropane scaffolds, important in synthetic chemistry (Melngaile et al., 2019).
Stereochemistry Studies
This compound also contributes to studies in stereochemistry, such as the rhodium-catalyzed cyclopropanation for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid (Shibue & Fukuda, 2014).
Properties
IUPAC Name |
1-(fluoromethyl)cyclopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJKIMIEADPTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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